![molecular formula C27H19NO6 B12497985 4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C27H19NO6 and a molecular weight of 453.4 g/mol . This compound is known for its unique structure, which includes a xanthenyl group and a benzene-1,3-dicarboxylic acid moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid involves multiple steps. One common synthetic route includes the condensation of 3-oxobenzo[c]xanthene with dimethylamine, followed by the introduction of the benzene-1,3-dicarboxylic acid group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye in various chemical analyses.
Biology: The compound is employed in biological staining techniques to visualize cellular components under a microscope.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The xanthenyl group is known for its fluorescent properties, which can be utilized in imaging techniques. The compound may also interact with cellular components, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
1,3-Benzenedicarboxylic acid: This compound shares the benzene-1,3-dicarboxylic acid moiety but lacks the xanthenyl group, making it less versatile in certain applications.
3-Oxo-10-dimethylamino-3H-benzo[c]xanthen-7-yl derivatives: These compounds have similar structures but may differ in their functional groups, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its combination of the xanthenyl group and the benzene-1,3-dicarboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H19NO6 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H19NO6/c1-28(2)16-5-9-20-23(13-16)34-25-18-10-6-17(29)11-14(18)3-8-21(25)24(20)19-7-4-15(26(30)31)12-22(19)27(32)33/h3-13H,1-2H3,(H,30,31)(H,32,33) |
InChI Key |
BNLMWTFNOZCJIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=C(C=C(C=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
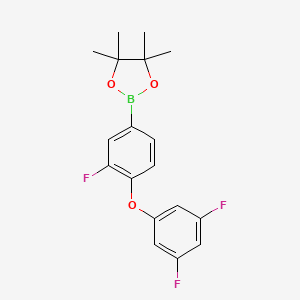
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497918.png)

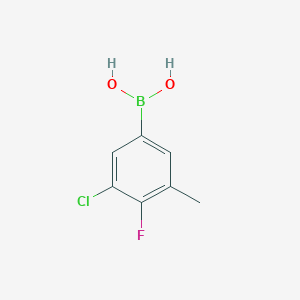
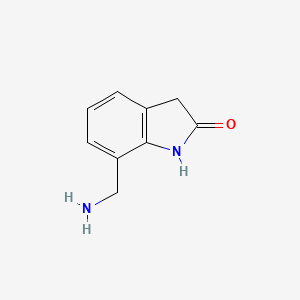
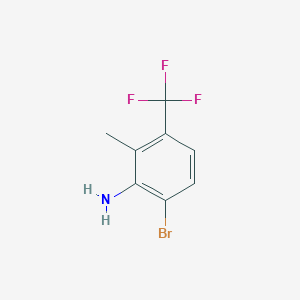
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B12497946.png)
![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)
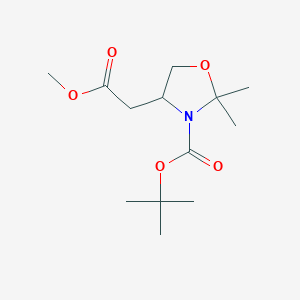
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B12497968.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12497973.png)
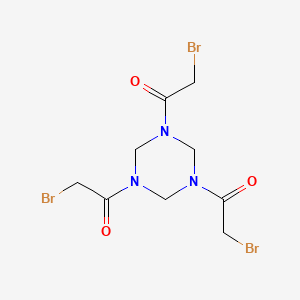
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)
